2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide
Overview
Description
The compound “2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide” is an organic compound . It belongs to the class of compounds known as indoles . These are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide” is complex. It involves a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The solid-state structures of similar compounds have been analyzed through Hirshfeld surface analysis .Scientific Research Applications
Antiviral Research
Indole derivatives have been reported to show potential in antiviral research, particularly against HIV-1. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have been performed to explore their anti-HIV-1 properties .
Antitubercular Activity
Compounds derived from indole have been investigated for their antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis. This suggests that “2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide” could be explored for similar applications .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone involved in the regulation of plant growth. This indicates that related compounds may also play a role in agricultural research focused on plant development .
Synthesis of Complex Molecules
Indole derivatives serve as key intermediates in the synthesis of complex molecules with potential pharmacological applications. For example, the Fischer indole synthesis is a method used to produce various indole-containing compounds .
Mechanism of Action
Target of action
Indole and imidazole derivatives are known to interact with a wide range of biological targets. They can bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of action
The mode of action of indole and imidazole derivatives can vary widely depending on their specific structure and the target they interact with. They can act as inhibitors, agonists, or antagonists of their target proteins .
Biochemical pathways
Indole and imidazole derivatives can affect various biochemical pathways. For example, some indole derivatives have been reported to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of indole and imidazole derivatives can vary widely and are influenced by their specific chemical structure. These properties can impact the bioavailability of these compounds .
Result of action
The molecular and cellular effects of indole and imidazole derivatives can include changes in cell signaling, gene expression, and cellular metabolism. These changes can lead to various physiological effects, depending on the specific compound and its target .
Action environment
The action, efficacy, and stability of indole and imidazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s ability to reach its target and exert its effects .
properties
IUPAC Name |
2-chloro-N-[4-(2,3-dihydroindol-1-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-11-16(20)18-13-5-7-14(8-6-13)19-10-9-12-3-1-2-4-15(12)19/h1-8H,9-11H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCXVEIQFRNKSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC=C(C=C3)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401183750 | |
Record name | Acetamide, 2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401183750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1354952-30-9 | |
Record name | Acetamide, 2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354952-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401183750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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